molecular formula C10H6O3 B14008955 3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione CAS No. 708-10-1

3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione

Cat. No.: B14008955
CAS No.: 708-10-1
M. Wt: 174.15 g/mol
InChI Key: YSWWAKJDYMKMGU-UHFFFAOYSA-N
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Description

3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C10H6O3 It is a derivative of cyclobutene and is characterized by the presence of a hydroxyl group and a phenyl group attached to the cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetylene with maleic anhydride in the presence of a catalyst to form the desired cyclobutene derivative. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

    Oxidation: Formation of phenylcyclobutene-1,2-dione or phenylcyclobutene-1,2-dicarboxylic acid.

    Reduction: Formation of 3-hydroxy-4-phenylcyclobutanol or 3-phenylcyclobutane.

    Substitution: Formation of various substituted phenylcyclobutene derivatives.

Scientific Research Applications

3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid): Known for its use in bioorganic and medicinal chemistry.

    3-Phenyl-4-hydroxy-3-cyclobutene-1,2-dione: A closely related compound with similar chemical properties.

Uniqueness

3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione is unique due to the presence of both a hydroxyl group and a phenyl group on the cyclobutene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

708-10-1

Molecular Formula

C10H6O3

Molecular Weight

174.15 g/mol

IUPAC Name

3-hydroxy-4-phenylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C10H6O3/c11-8-7(9(12)10(8)13)6-4-2-1-3-5-6/h1-5,11H

InChI Key

YSWWAKJDYMKMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C2=O)O

Origin of Product

United States

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